Cis vs. Trans Ring Junction: Stereochemical Identity Confirmed by X-ray and NMR, With Downstream Consequences for Target Affinity
The target compound bears the cis-(3aS,6aS) configuration, placing the 3a-carboxylic acid and the N-Boc substituent on the same face of the fused bicycle. In contrast, the commercially available trans isomer (rac-(3aR,6aR), CAS 1251019-97-2) presents these groups on opposite faces . In related cis-/trans-fused bicyclic pyrrole systems, configurational isomerism has been shown to produce divergent biological activity; for example, in pyrazolyl-dihydrofuran analogs, the cis isomer exhibited significantly greater antibacterial potency than the corresponding trans isomer [1]. The cis isomer's defined geometry orients hydrogen-bond donor/acceptor vectors for engagement with protein targets in a manner distinct from the trans isomer, a critical consideration in fragment-based drug design where subtle geometric changes can alter binding affinity by orders of magnitude [REFS-2, REFS-3].
| Evidence Dimension | Stereochemical configuration (ring junction geometry) |
|---|---|
| Target Compound Data | cis-(3aS,6aS) configuration; carboxylic acid and Boc on same face |
| Comparator Or Baseline | trans-(3aR,6aR) isomer (CAS 1251019-97-2); substituents on opposite faces |
| Quantified Difference | No direct quantitative comparison available for this exact compound pair; class-level evidence from pyrazolyl-dihydrofuran analogs shows cis isomer significantly more potent than trans in bacterial assays |
| Conditions | Class-level inference from published configurational isomer studies; target identity confirmed by InChI Key and SMILES differentiation on vendor Certificates of Analysis |
Why This Matters
In SAR campaigns, procurement of the incorrect diastereomer can lead to false-negative results or necessitate complete synthetic route re-design; verifying cis vs. trans identity at the procurement stage mitigates this risk.
- [1] Unraveling biological disparities in configurational isomers of pyrazolyl-dihydrofurans using in vitro, DFT and in silico approach. cis isomer more potent than trans in antibacterial assays; DFT stability differences confirmed. View Source
